molecular formula C20H28N2O B267843 N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine

N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine

Katalognummer B267843
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: PZWOAJWUWKLHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine (BDBDE) is a chemical compound that belongs to the family of diamines. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. It has been found to have a high affinity for copper ions, which may be related to its potential therapeutic properties.
Biochemical and Physiological Effects:
N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine has been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been found to have potential therapeutic properties for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic properties.

Zukünftige Richtungen

There are several future directions for the study of N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine, including:
1. Further investigation of its mechanism of action and potential therapeutic properties.
2. Development of new synthetic methods for N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine and its derivatives.
3. Study of the potential toxicity and safety of N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine.
4. Investigation of the potential use of N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine in other scientific research applications, such as catalysis and materials science.
5. Study of the potential use of N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine is a chemical compound that has been studied for its potential use in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and potential therapeutic properties for various diseases. While there are still some limitations and areas for further research, N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine has the potential to be a valuable tool for scientific research in the future.

Synthesemethoden

N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine can be synthesized by reacting 4-(benzyloxy)benzyl chloride with diethylenetriamine in the presence of a base, such as sodium hydroxide. The resulting compound is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Wissenschaftliche Forschungsanwendungen

N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has been found to have a wide range of applications, including as a ligand for metal complexes, as a building block for the synthesis of other compounds, and as a potential therapeutic agent for various diseases.

Eigenschaften

Produktname

N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine

Molekularformel

C20H28N2O

Molekulargewicht

312.4 g/mol

IUPAC-Name

N//',N//'-diethyl-N-[(4-phenylmethoxyphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C20H28N2O/c1-3-22(4-2)15-14-21-16-18-10-12-20(13-11-18)23-17-19-8-6-5-7-9-19/h5-13,21H,3-4,14-17H2,1-2H3

InChI-Schlüssel

PZWOAJWUWKLHST-UHFFFAOYSA-N

SMILES

CCN(CC)CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2

Kanonische SMILES

CCN(CC)CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.